molecular formula C8H4BrNO B1441534 4-Bromo-2-cyanobenzaldehyde CAS No. 523977-64-2

4-Bromo-2-cyanobenzaldehyde

Cat. No. B1441534
CAS RN: 523977-64-2
M. Wt: 210.03 g/mol
InChI Key: ZIMYDLFCAWTIMY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzaldehyde, also known as 5-bromo-2-formylbenzonitrile, is a chemical compound with the molecular formula C8H4BrNO . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a cyano group, and a formyl group . The linear formula of this compound is C8H4BrNO .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 210.03 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Advancements in Bromovinyl Aldehyde Chemistry :

    • Bromovinyl aldehydes, including compounds like 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, are critical in synthesizing compounds with potential biological, medicinal, and material applications. They are particularly notable in palladium-catalyzed cross-coupling reactions (Ghosh & Ray, 2017).
  • Catalytic Synthesis of Indenols and Indanones :

    • Research indicates that o-Bromobenzaldehyde can be used in palladium-catalyzed processes to produce indenol derivatives. This method also allows the conversion of these derivatives into indanones, showcasing the compound's versatility in organic synthesis (Gevorgyan, Quan & Yamamoto, 1999).
  • Synthesis of Benzyl Alcohol Derivatives :

    • In a hydrogenation system using Pd/C catalysts, 4-cyanobenzaldehyde can be efficiently converted into benzyl alcohol derivatives. This indicates the potential use of similar bromo-substituted benzaldehydes in creating valuable chemical derivatives (Yoswathananont et al., 2005).
  • Synthesis of Schiff Bases for Copper Ion Detection :

    • Bromo-substituted benzaldehydes have been utilized in synthesizing Schiff bases for preconcentration and detection of copper ions in water samples, demonstrating their utility in environmental analysis and monitoring (Fathi & Yaftian, 2009).
  • Formation of Thiolesters in Model Systems :

    • The reaction of benzaldehydes, including bromo-substituted variants, with azobenzene has been shown to produce thiolesters, mimicking the function of the pyruvate dehydrogenase complex. This suggests potential applications in biochemical and enzymatic studies (Kageyama & Murata, 2005).
  • Synthesis of Non-Peptide CCR5 Antagonists :

    • Bromo-substituted benzaldehydes have been used in synthesizing intermediates for non-peptide CCR5 antagonists, highlighting their importance in pharmaceutical research and drug development (Cheng De-ju, 2015).
  • Structural Characterization and Synthesis of Re(I) Complexes :

    • Studies involving the synthesis of tricarbonylrhenium(I) complexes with bromo-substituted benzaldehyde Schiff base ligands provide insights into their potential applications in materials science and coordination chemistry (Mirkhani et al., 2010).

Mechanism of Action

While the specific mechanism of action for 4-Bromo-2-cyanobenzaldehyde is not provided in the search results, it is known that similar organophosphates inhibit the acetylcholinesterase enzyme .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, and the precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMYDLFCAWTIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695473
Record name 5-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

523977-64-2
Record name 5-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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